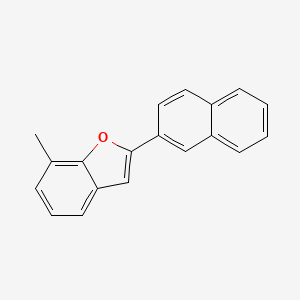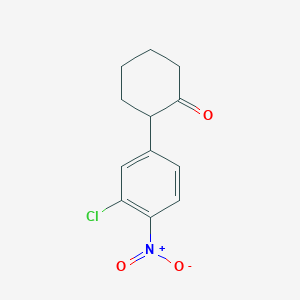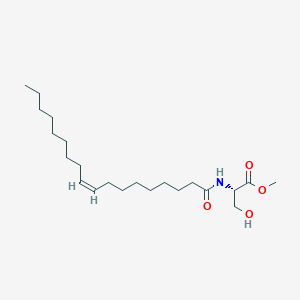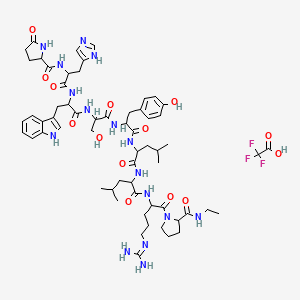![molecular formula C15H14O2 B12085136 1-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12085136.png)
1-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2’-Methoxy-[1,1’-biphenyl]-3-yl)ethanone is an organic compound characterized by a biphenyl structure with a methoxy group at the 2’ position and an ethanone group at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2’-Methoxy-[1,1’-biphenyl]-3-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2’-methoxy-[1,1’-biphenyl] with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2’-Methoxy-[1,1’-biphenyl]-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Strong nucleophiles like sodium ethoxide in ethanol.
Major Products:
Oxidation: 1-(2’-Methoxy-[1,1’-biphenyl]-3-yl)acetic acid.
Reduction: 1-(2’-Methoxy-[1,1’-biphenyl]-3-yl)ethanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2’-Methoxy-[1,1’-biphenyl]-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its biphenyl structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals, due to its rigid biphenyl core.
Mecanismo De Acción
The mechanism of action of 1-(2’-Methoxy-[1,1’-biphenyl]-3-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and ethanone groups can influence its binding affinity and specificity towards these targets. Detailed studies on its interaction with specific pathways are necessary to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
1-(2’-Hydroxy-[1,1’-biphenyl]-3-yl)ethanone: Similar structure but with a hydroxy group instead of a methoxy group. This compound may exhibit different reactivity and biological activity.
1-(4’-Methoxy-[1,1’-biphenyl]-3-yl)ethanone: The methoxy group is positioned differently, which can affect its chemical properties and applications.
Uniqueness: 1-(2’-Methoxy-[1,1’-biphenyl]-3-yl)ethanone is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions in various chemical and biological contexts. This positioning can also affect its physical properties, such as solubility and melting point, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C15H14O2 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
1-[3-(2-methoxyphenyl)phenyl]ethanone |
InChI |
InChI=1S/C15H14O2/c1-11(16)12-6-5-7-13(10-12)14-8-3-4-9-15(14)17-2/h3-10H,1-2H3 |
Clave InChI |
IJIOWCSKLNVBAX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(3-Bromophenyl)ethyl]azetidine](/img/structure/B12085055.png)

![5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12085077.png)

![1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one](/img/structure/B12085084.png)




![30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,10,12,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B12085115.png)



